molecular formula C11H10N2O3S B14910785 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

Katalognummer: B14910785
Molekulargewicht: 250.28 g/mol
InChI-Schlüssel: CNLOWWANPPCFLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches are employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

Uniqueness

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is unique due to its specific structure, which combines a thiazolidine ring with a benzoic acid moiety.

Eigenschaften

Molekularformel

C11H10N2O3S

Molekulargewicht

250.28 g/mol

IUPAC-Name

4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

InChI

InChI=1S/C11H10N2O3S/c1-13-9(14)6-17-11(13)12-8-4-2-7(3-5-8)10(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI-Schlüssel

CNLOWWANPPCFLQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.